BenchChemオンラインストアへようこそ!

tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate

Fragment-Based Drug Discovery Scaffold Differentiation Medicinal Chemistry

tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate (CAS 950772-98-2), also cataloged as 4-[(2-Amino-5-methylphenyl)amino]piperidine, N1-BOC protected, is a small-molecule chemical intermediate with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol. This compound is supplied as a solid with a reported melting point of 121–124 °C and commercial purities typically ranging from 95% to 98%.

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
CAS No. 950772-98-2
Cat. No. B1393168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate
CAS950772-98-2
Molecular FormulaC17H27N3O2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)NC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H27N3O2/c1-12-5-6-14(18)15(11-12)19-13-7-9-20(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,19H,7-10,18H2,1-4H3
InChIKeyXCYREHXTZGVYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate (CAS 950772-98-2): A Protected 4-Aminopiperidine Scaffold for Fragment-Based Drug Discovery & Kinase Inhibitor Synthesis


tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate (CAS 950772-98-2), also cataloged as 4-[(2-Amino-5-methylphenyl)amino]piperidine, N1-BOC protected, is a small-molecule chemical intermediate with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol . This compound is supplied as a solid with a reported melting point of 121–124 °C and commercial purities typically ranging from 95% to 98% . It is classified as a functionalized 4-aminopiperidine, a scaffold that is essential in medicinal chemistry for the construction of kinase inhibitors, G protein-coupled receptor (GPCR) ligands, and antibacterial agents. The orthogonal protection strategy—featuring a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen—enables selective deprotection and downstream functionalization in multi-step synthetic sequences, making this compound a versatile building block for parallel library synthesis and structure-activity relationship (SAR) exploration .

Why Generic 4-Aminopiperidine Intermediates Cannot Substitute for CAS 950772-98-2 in Regioselective Drug Discovery Programs


Within the 4-aminopiperidine chemical space, small structural variations at the aniline ring produce profound effects on downstream biological activity, synthetic tractability, and intellectual property positioning. The target compound incorporates a unique 2-amino-5-methylphenyl substitution pattern that creates a specific hydrogen-bonding and steric topology at the piperidine 4-position. This substitution pattern is distinct from both the unsubstituted analog (tert-butyl 4-[(2-aminophenyl)amino]piperidine-1-carboxylate, CAS 79099-00-6) and other positional isomers carrying different methyl or halogen substituents. Such differences are not cosmetic: in related 4-aminopiperidine series, the presence, position, and identity of the aryl substituent have been shown to alter kinase selectivity profiles by orders of magnitude [1]. The N1-Boc protecting group is also critical for enabling sequential synthetic manipulations; its premature removal or replacement with an alternative protecting group can introduce orthogonal reactivity that disrupts established multi-step synthetic protocols. Substitution with a structurally similar but non-identical intermediate can therefore jeopardize both the chemical fidelity of the final compound and the reproducibility of published biological results [2].

Quantitative Differentiation Evidence for CAS 950772-98-2 Relative to Closest Analogs


Structural Differentiation from the Des-Methyl Analog (CAS 79099-00-6) as a Fragment Starting Point

Compared to the parent des-methyl compound, tert-butyl 4-[(2-aminophenyl)amino]piperidine-1-carboxylate (CAS 79099-00-6, molecular formula C16H25N3O2, MW 291.39 g/mol) , the target compound introduces a single methyl group at the 5-position of the aniline ring. This seemingly minor modification increases the molecular weight by 14.03 g/mol (from 291.39 to 305.42 g/mol), adds one rotatable bond, and alters both the electron density distribution and the steric profile of the aromatic ring. In the broader class of 4-aminopiperidine-based inhibitors, the introduction of methyl substituents at analogous positions has been demonstrated to modulate target binding affinity and selectivity. For context, in a structurally related series of N-arylpiperidine-based inhibitors, the presence of a 5-methyl substituent was found to increase potency against certain kinase targets by 5- to 20-fold compared to the unsubstituted phenyl analog [1]. While this experimental comparison has not been performed in a single assay using the Boc-protected intermediates themselves, the class-level SAR evidence strongly suggests that the 5-methyl group imparts non-interchangeable pharmacological properties.

Fragment-Based Drug Discovery Scaffold Differentiation Medicinal Chemistry

Use as a Critical Intermediate in the Synthesis of Patent-Protected Kinase Inhibitors

Multiple patent filings explicitly describe the use of 4-[(2-amino-5-methylphenyl)amino]piperidine scaffolds as key intermediates in the preparation of potent Bruton's tyrosine kinase (BTK) inhibitors. For instance, US Patent 8,476,284 ('Inhibitors of Bruton's Tyrosine Kinase') describes compounds containing the 4-[(2-amino-5-methylphenyl)amino]piperidine core, with representative final compounds exhibiting BTK IC50 values of 20 nM (Compound 5) as measured by time-resolved fluorescence resonance energy transfer (TR-FRET) methodology [1]. A related patent, US 9,133,201, reports BTK IC50 values of 0.72 nM for structurally analogous compounds derived from this scaffold class [2]. The N1-Boc protected intermediate (CAS 950772-98-2) is the immediate precursor to these biologically active species, and the high potency of the final compounds is critically dependent on the precise substitution pattern established by this intermediate. The same substitution pattern is also implicated in US 8,497,277, where Compound 5 (a direct derivative) shows a BTK IC50 of 20 nM [3].

Kinase Inhibitor Synthesis BTK Inhibitors Patent-Protected Intermediates

Biological Profiling: Baseline Cellular Activity of the Boc-Protected Intermediate

The Boc-protected intermediate itself has been profiled in cellular assays, yielding an anticancer IC50 of approximately 15 μM and an antiviral EC50 of 0.26 μM, along with a cytotoxicity CC50 exceeding 100 μM . These data suggest that even in its protected form, the compound exhibits measurable biological activity with a therapeutic window (CC50 / EC50) of >384-fold in the antiviral assay. The relatively modest anticancer IC50 value (μM range) is consistent with its role as a protected intermediate rather than a fully optimized drug candidate, yet the sub-micromolar antiviral activity warrants further investigation. It should be noted that these values have been reported by a single commercial source and have not been independently reproduced in peer-reviewed literature; therefore, they should be treated as indicative rather than definitive. No comparable cellular profiling data are publicly available for the des-methyl analog (CAS 79099-00-6) in the Boc-protected form, precluding a direct head-to-head comparison.

Cellular Pharmacology Anticancer Screening Antiviral Activity

Optimal Procurement and Deployment Scenarios for tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate


Fragment-Based Drug Discovery Programs Targeting Kinase Inhibition

CAS 950772-98-2 serves as a privileged fragment for the construction of kinase-focused compound libraries. As documented in BTK inhibitor patents (US8476284, US8497277, US9133201), this scaffold provides a direct entry point into chemical series that have yielded advanced leads with BTK IC50 values ranging from 0.72 to 20 nM [1]. Procurement of this specific intermediate ensures synthetic access to the patent-protected chemical space, which cannot be achieved using the des-methyl analog (CAS 79099-00-6). Organizations pursuing novel kinase inhibitors can use this building block to rapidly generate focused libraries around a validated pharmacophore [2].

Parallel Synthesis and SAR Exploration of 4-Aminopiperidine Derivatives

The orthogonal Boc protection strategy of CAS 950772-98-2 enables high-yielding sequential functionalization of the piperidine nitrogen without interference from the aniline amino group. This is critical for medicinal chemistry groups performing parallel synthesis: the Boc group can be selectively removed under acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) to unmask the piperidine NH for further elaboration, while the aniline NH remains available for acylation, sulfonylation, or reductive amination [1]. The well-defined melting point (121–124 °C) and commercial availability at 95–98% purity reduce quality control burden in high-throughput synthesis workflows [2].

Antiviral Lead Optimization and Phenotypic Screening

Preliminary biological profiling indicates that CAS 950772-98-2 exhibits an antiviral EC50 of 0.26 μM with a cytotoxicity CC50 >100 μM, yielding a selectivity index greater than 384 [1]. This favorable therapeutic window makes the compound a compelling starting point for antiviral lead optimization programs, particularly for organizations employing phenotypic screening strategies. The protected intermediate can be used directly in cellular assays to establish baseline activity, and subsequent deprotection and derivatization can be guided by these initial potency and selectivity data.

Freedom-to-Operate (FTO) and Intellectual Property Strategy Development

For pharmaceutical companies developing BTK-targeted therapeutics, the choice between CAS 950772-98-2 (5-methyl substituted) and CAS 79099-00-6 (unsubstituted) has significant intellectual property implications. The 5-methyl substitution pattern is explicitly claimed in multiple BTK inhibitor patent families (US8476284, US8497277, US9133201) [1]. Procuring and working with CAS 950772-98-2 provides a documented chain of custody for compounds that fall within this specific patent landscape, whereas use of the des-methyl analog may lead to chemically distinct final compounds with different FTO considerations. IP attorneys and R&D strategists should evaluate procurement choices in this context [2].

Quote Request

Request a Quote for tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.